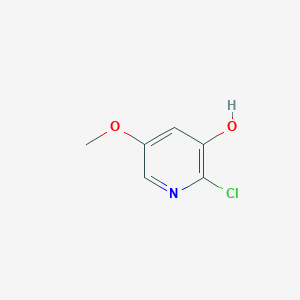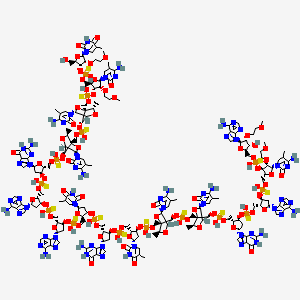
Baliforsen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baliforsen, also known as IONIS-DMPKRx, is an antisense oligonucleotide developed by Ionis Pharmaceuticals. It is designed to target the messenger RNA of the dystrophia myotonica protein kinase gene, which is implicated in myotonic dystrophy type 1. This compound has been investigated for its potential to reduce toxic RNA levels and alleviate symptoms associated with this genetic disorder .
Vorbereitungsmethoden
Baliforsen is a synthetic oligomer composed of 16 nucleotides connected sequentially by phosphorothioate linkages . The preparation involves the synthesis of these nucleotides and their sequential assembly. The industrial production methods for antisense oligonucleotides like this compound typically involve solid-phase synthesis, where nucleotides are added one by one to a growing chain attached to a solid support. This method allows for precise control over the sequence and length of the oligonucleotide .
Analyse Chemischer Reaktionen
Baliforsen primarily undergoes hybridization reactions with its target RNA. It hybridizes to the dystrophia myotonica protein kinase RNA transcripts in the nucleus, enabling ribonuclease H1-mediated degradation of the RNA . This reaction releases sequestered proteins bound to CUG repeats and restores normal cellular function. The major product formed from this reaction is the degraded RNA, which is then processed and eliminated by the cell .
Wissenschaftliche Forschungsanwendungen
Baliforsen has been extensively studied in the context of myotonic dystrophy type 1. It has been tested in phase 1/2 clinical trials to assess its safety, tolerability, and efficacy in reducing toxic RNA levels in patients with this condition . Although the initial results showed that this compound was well tolerated, its efficacy was not sufficient to warrant further development . Nevertheless, the insights gained from these studies have informed the development of other antisense oligonucleotides and gene therapies for myotonic dystrophy and related disorders .
Wirkmechanismus
The mechanism of action of baliforsen involves its hybridization to the dystrophia myotonica protein kinase RNA transcripts in the nucleus. This hybridization enables ribonuclease H1 to degrade the target RNA, thereby reducing the levels of toxic RNA in the cell . The degradation of the RNA releases sequestered proteins bound to CUG repeats, which restores normal cellular function. This mechanism targets the underlying genetic cause of myotonic dystrophy type 1 and aims to alleviate the associated symptoms .
Vergleich Mit ähnlichen Verbindungen
Baliforsen is one of several antisense oligonucleotides developed for the treatment of myotonic dystrophy type 1. Other similar compounds include AOC 1001 and DYNE-101, which have also been investigated for their ability to target the dystrophia myotonica protein kinase RNA . These compounds share a similar mechanism of action but differ in their chemical structure and delivery methods. This compound’s uniqueness lies in its specific sequence and the use of phosphorothioate linkages, which enhance its stability and resistance to degradation .
Eigenschaften
CAS-Nummer |
1698048-23-5 |
|---|---|
Molekularformel |
C180H240N59O90P15S15 |
Molekulargewicht |
5616 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C180H240N59O90P15S15/c1-70-34-226(168(248)209-134(70)181)159-124(278-24-20-274-16)120(324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)239-69-205-114-143(190)197-62-201-147(114)239)101(309-159)53-289-336(263,351)321-87-30-107(235-65-204-113-142(189)196-61-200-146(113)235)303-96(87)48-284-335(262,350)320-90-33-110(238-68-208-117-150(238)217-167(193)220-156(117)247)306-99(90)51-287-339(266,354)326-130-126-161(229-36-72(3)136(183)211-170(229)250)313-179(130,81(12)295-126)57-293-343(270,358)328-132-128-163(231-38-74(5)138(185)213-172(231)252)311-177(132,79(10)297-128)55-291-341(268,356)322-84-27-104(225-41-77(8)152(243)222-175(225)255)300-93(84)45-281-332(259,347)318-88-31-108(236-66-206-115-148(236)215-165(191)218-154(115)245)304-97(88)49-285-330(257,345)315-83-26-103(224-40-76(7)151(242)221-174(224)254)299-92(83)44-280-331(258,346)316-85-28-105(233-63-202-111-140(187)194-59-198-144(111)233)301-94(85)46-282-333(260,348)317-86-29-106(234-64-203-112-141(188)195-60-199-145(112)234)302-95(86)47-283-334(261,349)319-89-32-109(237-67-207-116-149(237)216-166(192)219-155(116)246)305-98(89)50-286-340(267,355)327-131-127-162(230-37-73(4)137(184)212-171(230)251)314-180(131,82(13)296-127)58-294-344(271,359)329-133-129-164(232-39-75(6)139(186)214-173(232)253)312-178(133,80(11)298-129)56-292-342(269,357)325-121-102(310-160(125(121)279-25-21-275-17)227-35-71(2)135(182)210-169(227)249)54-290-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)228-42-78(9)153(244)223-176(228)256/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?/m0/s1 |
InChI-Schlüssel |
KAXINNXKJSFUQD-DLBGVQEBSA-N |
Isomerische SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OC[C@]45[C@@H](O[C@H]([C@@H]4OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[C@@H](O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |
Kanonische SMILES |
CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OCC45C(OC(C4OP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OCC9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)C(O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)
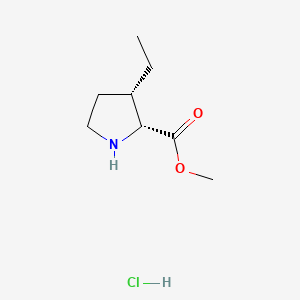
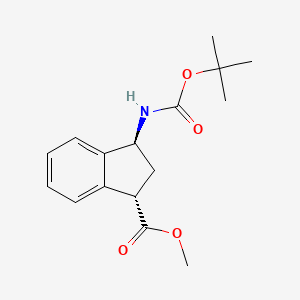
![tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate](/img/structure/B13910721.png)
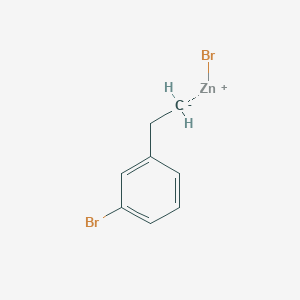
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
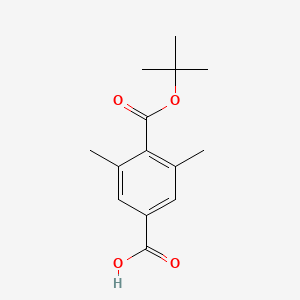

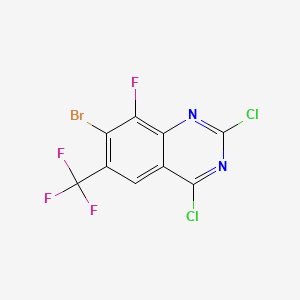

![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)
